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Compound Name: AF647-NHS ester triTEA

Cat. No.: B15556392

For Researchers, Scientists, and Drug Development Professionals

Introduction

AF647-NHS ester is a bright, far-red fluorescent dye commonly utilized for labeling proteins,
antibodies, and other amine-containing molecules for visualization in cellular imaging and flow
cytometry.[1][2] Its succinimidyl ester (NHS ester) functional group readily reacts with primary
amines on biomolecules to form stable covalent bonds.[3][4] This dye is particularly well-suited
for immunofluorescence (IF) microscopy due to its high water solubility, pH insensitivity over a
broad range (pH 4-10), and exceptional photostability, which allows for robust and reproducible
staining.[2][5] The far-red emission of AF647 minimizes autofluorescence from cellular
components, leading to a high signal-to-noise ratio in imaging experiments.

Properties of AF647-NHS Ester

A summary of the key properties of AF647-NHS ester is presented in the table below. These
characteristics make it an excellent choice for sensitive and high-resolution
immunofluorescence applications.
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Property Value Reference
Excitation Maximum ~651-655 nm [2][5]
Emission Maximum ~672-680 nm [2][5]

Molar Extinction Coefficient

~191,800 L-mol-t.cm~!

[2]

Quantum Yield

~0.15

[2]

Recommended Laser Lines

633 nm

[2](6]

Reactive Group

N-Hydroxysuccinimide (NHS)
Ester

[3]4]

Reactivity

Primary Amines

[2](3]

Solubility

Good in water, DMSO

[1]

Experimental Protocols
Antibody Labeling with AF647-NHS Ester

This protocol provides a general guideline for conjugating AF647-NHS ester to an antibody,

such as Immunoglobulin G (IgG). It is crucial to use an antibody solution free of amine-

containing buffers (e.g., Tris) and stabilizing proteins like bovine serum albumin (BSA) or

gelatin, as these will compete for reaction with the NHS ester.[7]

Materials:

e Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS)

e AF647-NHS ester

e Anhydrous Dimethylsulfoxide (DMSO)

o Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

e Purification column (e.g., Sephadex G-25)

e Microcentrifuge tubes
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Procedure:
e Prepare the Antibody:

o Dissolve or dialyze the antibody into the reaction buffer at a concentration of 2-10 mg/mL.

[8]
e Prepare the Dye Solution:

o Allow the vial of AF647-NHS ester to equilibrate to room temperature before opening to
prevent moisture condensation.

o Prepare a stock solution of the dye by dissolving it in anhydrous DMSO to a concentration
of 10 mg/mL.[7] This solution should be used immediately.

o Conjugation Reaction:

o The optimal molar ratio of dye to antibody for labeling can vary. A good starting point is a
10:1 to 20:1 molar ratio.[7]

o Add the calculated volume of the AF647-NHS ester stock solution to the antibody solution
while gently vortexing.

o Incubate the reaction mixture for 1 hour at room temperature, protected from light.[4]
 Purification of the Labeled Antibody:

o Separate the labeled antibody from the unreacted dye using a size-exclusion
chromatography column (e.g., Sephadex G-25).

o Equilibrate the column with an appropriate storage buffer (e.g., PBS).

o Apply the reaction mixture to the column and collect the fractions containing the labeled
antibody. The labeled antibody will be visible as a colored band that elutes first.

e Storage:
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o Store the purified, labeled antibody at 4°C for short-term use or at -20°C for long-term
storage, protected from light.[4] To avoid repeated freeze-thaw cycles, it is advisable to
store the antibody in small aliquots.[4]

Immunofluorescence Staining of Cultured Cells

This protocol outlines the steps for using an AF647-labeled antibody to stain cultured cells.
Materials:
o Cultured cells on coverslips or in imaging plates
e Phosphate-Buffered Saline (PBS)
» Fixation Solution (e.g., 4% paraformaldehyde in PBS)
o Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
» Blocking Buffer (e.g., 1-5% BSA or 10% normal serum in PBS)[9]
o AF647-labeled primary or secondary antibody
e Nuclear counterstain (e.g., DAPI)
e Mounting Medium
Procedure:
e Cell Preparation:
o Wash the cells twice with PBS.
 Fixation:
o Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.
o Wash the cells three times with PBS for 5 minutes each.

o Permeabilization (for intracellular targets):
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o If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for
10 minutes at room temperature.

o Wash the cells three times with PBS.
e Blocking:

o Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60
minutes at room temperature.[9]

e Antibody Incubation:
o Dilute the AF647-labeled antibody to the desired concentration in Blocking Buffer.

o Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight
at 4°C, protected from light.

o Wash the cells three times with PBS for 5 minutes each.
o Counterstaining (Optional):

o Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

o Wash the cells twice with PBS.
e Mounting:

o Mount the coverslips onto microscope slides using an appropriate mounting medium.
e Imaging:

o Image the stained cells using a fluorescence microscope equipped with appropriate filters
for AF647 (Excitation/Emission: ~650/670 nm).

Visualizations
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Caption: Workflow for labeling an antibody with AF647-NHS ester.
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Caption: A typical indirect immunofluorescence staining workflow.
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Troubleshooting
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Problem

Possible Cause

Suggested Solution

Weak or No Signal

Low concentration of the target

protein.

Use a positive control to
ensure the protein is present.
Consider signal amplification
methods.[9]

Suboptimal antibody

concentration.

Perform a titration to determine
the optimal concentration of
the primary and/or secondary
antibody.[10][11]

Inefficient labeling of the

antibody.

Verify the labeling efficiency.
Ensure that the antibody was
in an amine-free buffer during

conjugation.

Photobleaching.

Use an anti-fade mounting
medium. Minimize exposure of
the sample to the excitation
light.

Incorrect filter set on the

microscope.

Ensure the microscope's filter
sets are appropriate for the
excitation and emission
spectra of AF647.

High Background

Non-specific antibody binding.

Increase the blocking time or
try a different blocking agent
(e.g., serum from the same
species as the secondary
antibody).[9][10]

Antibody concentration is too
high.

Reduce the concentration of
the primary and/or secondary
antibody.[10][11]

Insufficient washing.

Increase the number and/or
duration of the washing steps

between antibody incubations.

[9]
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Use a mounting medium with

an anti-fade reagent. If
Autofluorescence. )

possible, perform spectral

unmixing.

o Run a control with only the
N o Cross-reactivity of the ]
Non-specific Staining ) secondary antibody to check
secondary antibody. T
for non-specific binding.[10]

Validate the primary antibody
The primary antibody is not using a positive and negative
specific. control (e.g.,

knockout/knockdown cells).

o ) Try different fixation methods
Fixation artifacts. o S
or optimize the fixation time.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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